molecular formula C6H6ClF3O2S B2544966 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride CAS No. 2167111-82-0

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride

Cat. No. B2544966
CAS RN: 2167111-82-0
M. Wt: 234.62
InChI Key: LHXXVXLSXOONOL-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride, also known as TfCl, is an important reagent in organic chemistry. It is a colorless liquid that is widely used in the synthesis of various organic compounds. TfCl is a versatile reagent that can be used for the protection of alcohols, amines, and carboxylic acids. It is also used in the synthesis of peptides, oligonucleotides, and other biomolecules.

Scientific Research Applications

Radical-Mediated Difunctionalization

Bicyclo[1.1.1]pentane derivatives, including those related to 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride, have been synthesized through radical-mediated difunctionalization of propellane. This process, which includes alkynylation, allylation, and cyanation, is facilitated under mild photochemical conditions, demonstrating broad functional group tolerance and high product diversity. These derivatives are valuable for their potential in medicinal chemistry as bioisosteres for aryl, internal alkynes, and tert-butyl groups (Wu et al., 2021).

Synthesis of Functionalized Derivatives

An efficient method for preparing selenoether and thioether functionalized bicyclo[1.1.1]pentanes from selenosulfonates/thiosulfonates and propellane has been reported. The resulting compounds, incorporating sulfone along with selenoether/thioether groups, are synthesized under mild conditions, highlighting the versatility and applicability of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl derivatives in creating valuable chemical entities with good yields (Wu et al., 2020).

Catalysis of Acylation and Sulfonylation Reactions

Bismuth(III) chloride and triflate have been reviewed as novel catalysts for acylation and sulfonylation reactions, emphasizing their utility in the synthesis of aromatic compounds. This research suggests potential applications of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride in facilitating these reactions, leveraging the unique properties of bismuth compounds for efficient and less toxic catalysis processes (Le Roux & Dubac, 2002).

Development of Shelf-Stable Alternatives

Heterocyclic pentafluorophenyl sulfonate esters have been identified as shelf-stable alternatives to sulfonyl chlorides, including 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride. These esters, easily prepared from thiols, react readily with primary and secondary amines to produce sulfonamides in high yields, presenting a safer and more convenient option for various synthetic applications (Bornholdt et al., 2009).

Synthesis and Applications in Ionic Liquids

Research on ionic liquids with anions based on fluorosulfonyl derivatives explores asymmetrical substitutions to develop a consistent force field model. This study, involving derivatives of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride, contributes to understanding the physical properties and potential applications of these ionic liquids in various chemical processes and materials science (Gouveia et al., 2017).

Mechanism of Action

Mode of Action

The mode of action of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride It is known that the compound can participate in reactions involving radicals . More specifically, it can be involved in a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction .

Biochemical Pathways

The biochemical pathways affected by 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride It is known that the compound can participate in reactions involving radicals , which could potentially affect various biochemical pathways.

Result of Action

The molecular and cellular effects of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride It is known that the compound can participate in reactions involving radicals , which could potentially lead to various molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(Trifluoromethyl)bicyclo[111]pentane-1-sulfonyl chloride is not well-documented in the available literature

properties

IUPAC Name

3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3O2S/c7-13(11,12)5-1-4(2-5,3-5)6(8,9)10/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXXVXLSXOONOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2167111-82-0
Record name 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
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